Ecdysterone 20,22-monoacetonide

描述

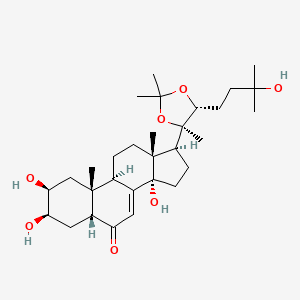

Structure

3D Structure

属性

IUPAC Name |

(2S,3R,5R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-17-[(4R,5R)-5-(3-hydroxy-3-methylbutyl)-2,2,4-trimethyl-1,3-dioxolan-4-yl]-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O7/c1-25(2,34)11-10-24-29(7,37-26(3,4)36-24)23-9-13-30(35)18-14-20(31)19-15-21(32)22(33)16-27(19,5)17(18)8-12-28(23,30)6/h14,17,19,21-24,32-35H,8-13,15-16H2,1-7H3/t17-,19-,21+,22-,23-,24+,27+,28+,29+,30+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXNNYSDWRVKVJY-VUYJMULXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC(C(O1)(C)C2CCC3(C2(CCC4C3=CC(=O)C5C4(CC(C(C5)O)O)C)C)O)CCC(C)(C)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3C(=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)O)C)[C@@]1(CC[C@@H]2[C@@]5([C@H](OC(O5)(C)C)CCC(C)(C)O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501346563 |

Source

|

| Record name | 20-Hydroxyecdysone 20,22-acetonide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501346563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

520.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22798-96-5 |

Source

|

| Record name | 20-Hydroxyecdysone 20,22-acetonide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501346563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Stereoselective Synthesis of Ecdysterone 20,22-Monoacetonide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ecdysterone, a naturally occurring ecdysteroid, has garnered significant attention in various fields, including pharmacology and drug development, due to its diverse biological activities. The targeted chemical modification of ecdysterone allows for the generation of analogs with potentially enhanced or novel properties. One such modification is the protection of the vicinal diol at the C20 and C22 positions of the side chain as a monoacetonide. This transformation is a crucial step in the synthesis of more complex ecdysterone derivatives, as it allows for the selective manipulation of other hydroxyl groups within the molecule. This technical guide provides an in-depth overview of the stereoselective synthesis of Ecdysterone 20,22-monoacetonide, focusing on experimental protocols, data presentation, and the logical framework of the synthetic strategy.

Reaction Scheme and Stereochemistry

The synthesis of this compound involves the protection of the 20,22-diol of 20-hydroxyecdysone (B1671079). The stereochemistry at the C20 and C22 positions is (20R, 22R). The formation of the acetonide introduces a new stereocenter at the acetal (B89532) carbon. The desired product is the one that retains the natural stereoconfiguration of the ecdysteroid side chain. It has been observed that the reaction of 20-hydroxyecdysone with aldehydes and ketones can proceed stereoselectively, providing cyclic diacetals with an R-configuration at the newly formed stereogenic centers.[1] The higher reactivity of the 20,22-diol moiety compared to the 2,3-diol group allows for selective protection under controlled conditions.

Experimental Protocol

A general and effective method for the preparation of ecdysteroid acetonides involves the use of an acid catalyst in an acetone (B3395972) solution.[2] The following protocol is a synthesized methodology based on established procedures for the formation of acetonides on ecdysteroid scaffolds.

Materials:

-

20-Hydroxyecdysone (Ecdysterone)

-

Acetone (anhydrous)

-

Phosphomolybdic acid (PMA)

-

10% aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolution: Dissolve 1 gram of 20-hydroxyecdysone in 100 mL of anhydrous acetone.

-

Catalyst Addition: To this solution, add 1 gram of phosphomolybdic acid.

-

Reaction: Sonicate the mixture at room temperature for 30 minutes. The progress of the reaction should be monitored by thin-layer chromatography (TLC) to ensure the formation of the desired monoacetonide and minimize the formation of the diacetonide.

-

Neutralization: Upon completion, neutralize the reaction mixture with a 10% aqueous solution of sodium bicarbonate.

-

Solvent Removal: Evaporate the acetone under reduced pressure using a rotary evaporator.

-

Extraction: Extract the product from the aqueous residue with dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic fractions and dry over anhydrous sodium sulfate. Filter the drying agent and evaporate the solvent under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica (B1680970) gel.

Data Presentation

The following tables summarize the expected quantitative data for this compound, based on reported data for analogous compounds.

Table 1: Reaction Parameters and Yields

| Parameter | Value |

| Starting Material | 20-Hydroxyecdysone |

| Product | This compound |

| Solvent | Acetone |

| Catalyst | Phosphomolybdic acid |

| Reaction Time | 30 minutes |

| Temperature | Room Temperature |

| Yield | >80% (expected) |

| Diastereomeric Ratio | High (favoring the R-configuration at the new stereocenter)[1] |

Table 2: Spectroscopic Data for a Closely Related Analog: Pterosterone 20,22-acetonide

Note: This data is for Pterosterone 20,22-acetonide and is provided as a reference due to its structural similarity to this compound.

| ¹H NMR (500 MHz, acetone-d₆) δ ppm | Assignment | ¹³C NMR (125 MHz, acetone-d₆) δ ppm | Assignment |

| 5.73 (1H, d, J = 2.5 Hz) | H-7 | 203.9 | C-6 |

| 3.93 (1H, dd, J = 4.0, 8.5 Hz) | H-22 | 165.2 | C-8 |

| 3.92 (1H, m) | H-3 | 121.8 | C-7 |

| 3.83 (1H, brd, J = 10.5 Hz) | H-2 | 107.6 | Acetal C |

| 3.52 (1H, dd, J = 3.0, 7.5 Hz) | H-24 | 85.5 | C-14 |

| 1.36 (3H, s) | Acetonide CH₃ | 84.7 | C-5 |

| 1.31 (3H, s) | Acetonide CH₃ | 80.4 | C-22 |

| 1.17 (3H, s) | H-21 | 75.1 | C-20 |

| 0.91 (3H, s) | H-19 | 68.1 | C-2 |

| 0.81 (3H, s) | H-18 | 68.0 | C-3 |

| 0.90 (3H, d, J = 7.0 Hz) | H-27 | 51.2 | C-17 |

| 0.89 (3H, d, J = 7.0 Hz) | H-26 | 48.0 | C-13 |

| 41.8 | C-10 | ||

| 38.6 | C-4 | ||

| 34.4 | C-1 | ||

| 33.7 | C-25 | ||

| 31.8 | C-12 | ||

| 31.4 | C-15 | ||

| 29.2 | Acetonide CH₃ | ||

| 27.1 | Acetonide CH₃ | ||

| 24.3 | C-16 | ||

| 22.8 | C-23 | ||

| 21.0 | C-11 | ||

| 19.3 | C-27 | ||

| 17.4 | C-26 | ||

| 16.5 | C-21 | ||

| 14.1 | C-18 |

Mass Spectrometry (HR-ESI-MS) for Pterosterone 20,22-acetonide: m/z 543.3272 [M + Na]⁺ (calcd. for C₃₀H₄₈O₇Na, 543.3292)

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Logical Relationship of Selective Protection

Caption: Rationale for the selective formation of the 20,22-monoacetonide.

References

Technical Guide: Isolation of Ecdysterone 20,22-monoacetonide from Silene Species

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the methodologies for the isolation and characterization of Ecdysterone 20,22-monoacetonide and related ecdysteroid acetonides from plants of the Silene genus. It includes detailed experimental protocols derived from established phytochemical practices, quantitative data on ecdysteroid content in various Silene species, and logical workflow diagrams to guide the experimental process.

Introduction to Ecdysteroids in Silene

The genus Silene, belonging to the Caryophyllaceae family, is a rich source of phytoecdysteroids, which are plant-derived analogues of insect molting hormones.[1] These compounds have garnered significant interest for their potential pharmacological applications, including anabolic, adaptogenic, and antioxidant effects in mammals, without the androgenic side effects of synthetic steroids.[2] Over 93 different ecdysteroids have been identified from the 140 positive-tested Silene species.[1]

Among the diverse ecdysteroids found in Silene, acetonide derivatives represent a specific subclass. While 20-hydroxyecdysone (B1671079) (Ecdysterone) is often the major component, various acetonide derivatives, including this compound, have been isolated, particularly from Silene viridiflora.[2][3][4] These derivatives are of interest for their unique chemical structures and potential bioactivities. This guide outlines the procedures for their isolation and characterization.

Quantitative Ecdysteroid Content in Silene Species

The concentration of ecdysteroids can vary significantly between different Silene species and even within different organs of the same plant.[5] The highest concentrations are typically found in the reproductive organs (flowers and seeds), followed by leaves and stems.[5][6] The data below, compiled from various studies, highlights the yields of total ecdysteroids and the principal ecdysteroid, 20-hydroxyecdysone (20E), from the dried aerial parts of several species.

| Silene Species | Total Ecdysteroid Yield (% of dry weight) | 20-Hydroxyecdysone (20E) Yield (% of dry weight) | Reference |

| S. praemixta | 2.0% | 0.27% | [7] |

| S. viridiflora | 1.6% | 0.35% | [7] |

| S. linicola | Not specified | 0.367% | [7] |

| S. guntensis | Not specified | 0.082% | [7] |

| S. wallichiana | Not specified | 0.08% | [7] |

| S. brachuica | Not specified | 0.03% | [7] |

| S. pseudotites | Not specified | 0.071% | [7] |

| S. otites | Not specified | ~1.0% | [1][7] |

| S. multiflora | Not specified | 1.9% | [1][7] |

Note: Specific yield data for this compound is not extensively reported in the literature, as it is often a minor component isolated during the purification of major ecdysteroids.

Experimental Protocols

The isolation of this compound from Silene species is a multi-step process involving extraction, fractionation, and chromatographic purification.

General Isolation and Purification Workflow

The overall workflow for isolating ecdysteroids from plant material is depicted below. This process involves a series of extraction and chromatographic steps to separate compounds based on their polarity and other physicochemical properties.

Caption: General workflow for the isolation of ecdysteroids from Silene species.

Detailed Protocol for Extraction and Initial Fractionation

-

Plant Material Preparation: Collect aerial parts of the Silene species (e.g., S. viridiflora) during the flowering stage for maximal ecdysteroid content.[5] Air-dry the plant material in the shade and mill it into a fine powder.

-

Extraction: Macerate the powdered plant material (e.g., 1 kg) with 80% aqueous methanol (B129727) (5 L) at room temperature for 24-48 hours with occasional stirring. Repeat the extraction process three times.

-

Concentration: Combine the methanolic extracts and filter them. Evaporate the solvent under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a concentrated aqueous residue.

-

Defatting: Suspend the aqueous residue in water and partition it with an equal volume of n-hexane to remove non-polar compounds like chlorophylls (B1240455) and lipids. Discard the n-hexane layer. Repeat this step 2-3 times.

-

Further Extraction: Extract the remaining aqueous layer successively with chloroform (B151607) and then ethyl acetate (B1210297). The ecdysteroids will be distributed among these fractions. Concentrate each fraction to dryness.

Chromatographic Purification

-

Silica (B1680970) Gel Column Chromatography:

-

Stationary Phase: Silica gel (60-120 mesh).

-

Mobile Phase: A stepwise gradient of chloroform-methanol (e.g., 95:5, 90:10, 85:15, v/v).

-

Procedure: Dissolve the dried chloroform or ethyl acetate extract in a minimal amount of the initial mobile phase and load it onto a pre-packed silica gel column. Elute the column with the solvent gradient.

-

Fraction Collection: Collect fractions of a fixed volume (e.g., 50 mL) and monitor them by Thin Layer Chromatography (TLC) using a chloroform-methanol (e.g., 9:1) mobile phase and visualizing with a vanillin-sulfuric acid spray reagent.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

Pool the fractions containing the compounds of interest based on TLC analysis.

-

Further purify these pooled fractions using preparative HPLC. Both normal-phase (NP) and reversed-phase (RP) systems can be effective.

-

Example RP-HPLC Conditions:

-

Column: C18 column (e.g., 250 x 10 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) in water.

-

Detection: UV detector set at 242 nm, the characteristic absorbance maximum for the ecdysteroid chromophore.[8]

-

-

Example NP-HPLC Conditions:

-

Column: Silica or Diol-bonded column.

-

Mobile Phase: A gradient system of hexane-isopropanol.

-

-

Collect the peaks corresponding to the retention time of this compound for final characterization.

-

Alternative Method: Semi-synthesis of Acetonides

This compound can also be prepared via semi-synthesis from its precursor, 20-hydroxyecdysone, which is often more abundant. The 20,22-diol moiety is more reactive than the 2,3-diol, allowing for selective protection.[9]

Acetonide Protection Workflow

The diagram below illustrates the chemical logic for the selective formation of the 20,22-acetonide.

Caption: Logical workflow for the semi-synthesis of this compound.

Detailed Protocol for Semi-synthesis

This protocol is adapted from a general procedure for preparing ecdysteroid acetonides.[10]

-

Dissolution: Dissolve the starting material, 20-hydroxyecdysone (e.g., 1 g), in 100 mL of acetone.

-

Catalysis: Add phosphomolybdic acid (1 g) as a catalyst to the solution.

-

Reaction: Sonicate the mixture at room temperature for approximately 30 minutes. Monitor the reaction progress using TLC.

-

Neutralization: Quench the reaction by neutralizing the mixture with a 10% aqueous sodium bicarbonate (NaHCO₃) solution.

-

Solvent Removal: Evaporate the acetone under reduced pressure.

-

Extraction: Extract the product from the remaining aqueous residue using dichloromethane (B109758) (3 x 50 mL).

-

Drying and Concentration: Combine the organic fractions, dry them over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and evaporate the solvent to yield the crude this compound.

-

Purification: Purify the crude product using column chromatography or preparative HPLC as described in section 3.3.

Structural Elucidation

The final identification and structural confirmation of the isolated this compound should be performed using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition (High-Resolution MS).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for unambiguously assigning the structure and confirming the position of the acetonide group at C-20 and C-22.[3][4]

Conclusion

The isolation of this compound from Silene species is a challenging yet feasible process that relies on established phytochemical extraction and multi-step chromatographic techniques. While it is often present as a minor constituent, its purification is achievable through careful fractionation and high-resolution chromatography. Alternatively, a targeted semi-synthetic approach from the more abundant 20-hydroxyecdysone offers a viable route to obtaining this compound for further research and development. The protocols and data presented in this guide provide a solid foundation for researchers aiming to isolate and study this and other related phytoecdysteroids.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Ecdysteroids from Silene viridiflora | Scilit [scilit.com]

- 4. researchgate.net [researchgate.net]

- 5. Distribution and levels of phytoecdysteroids in plants of the genus Silene during development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

Ecdysterone 20,22-Monoacetonide: A Technical Guide to Its Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ecdysterone 20,22-monoacetonide, a derivative of the potent phytoecdysteroid ecdysterone (also known as 20-hydroxyecdysone), has garnered interest within the scientific community for its potential pharmacological applications. This technical guide provides a comprehensive overview of the current knowledge regarding its natural sources, detailed methodologies for its extraction and isolation, and an exploration of its known biological activities and associated signaling pathways. The information is presented to facilitate further research and development in this area.

Natural Sources of this compound

The primary and most well-documented natural source of this compound is the root of the plant Cyanotis arachnoidea C. B. Clarke.[1][2][3][4] This plant is a rich reservoir of various phytoecdysteroids, with ecdysterone being the most abundant.[5][6][7] While several studies have confirmed the presence and isolation of this compound from C. arachnoidea, specific quantitative data on its concentration and yield remain largely unpublished in the reviewed scientific literature.[3][5] The total ecdysteroid content in the roots of C. arachnoidea can be as high as 2-3% of the dry weight.[5]

Table 1: Natural Source and Chemical Properties of this compound

| Parameter | Information |

| Natural Source | Roots of Cyanotis arachnoidea C. B. Clarke[1][2][3][4] |

| Chemical Formula | C30H48O7 |

| Molecular Weight | 520.70 g/mol |

| CAS Number | 22798-96-5[] |

| Synonyms | 20-hydroxyecdysone 20,22-acetonide[3] |

Experimental Protocols: Extraction and Isolation

Detailed experimental protocols for the specific isolation of this compound are not extensively documented. However, general methodologies for the extraction and separation of ecdysteroids from Cyanotis arachnoidea can be adapted and optimized for this specific compound. The following protocol is a composite based on established techniques for ecdysteroid isolation.[5][9][10]

1. Extraction:

-

Plant Material Preparation: Dried and powdered roots of Cyanotis arachnoidea are used as the starting material.

-

Solvent Extraction: The powdered material is typically extracted with methanol (B129727) (MeOH) or ethanol (B145695) (EtOH) at room temperature or under reflux.[5][11] A common ratio is 1:10 (w/v) of plant material to solvent. The extraction is often repeated multiple times to ensure maximum yield.

-

Solvent Removal: The combined extracts are filtered, and the solvent is removed under reduced pressure using a rotary evaporator to obtain a crude extract.

2. Purification:

-

Liquid-Liquid Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate, to remove pigments, lipids, and other non-polar compounds. Ecdysteroids, being polar, will remain predominantly in the aqueous or more polar fractions.

-

Column Chromatography: The enriched ecdysteroid fraction is then subjected to various chromatographic techniques for separation.

-

Silica Gel Chromatography: This is a common first step. The column is typically eluted with a gradient of chloroform and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).[9]

-

Reversed-Phase Chromatography (C18): Further purification can be achieved using a C18 column with a mobile phase of methanol and water, often in a gradient elution.[10]

-

Centrifugal Partition Chromatography (CPC): This technique has been successfully employed for the isolation of minor ecdysteroids from Cyanotis arachnoidea and could be effective for separating this compound.[10]

-

3. Isolation and Identification:

-

Crystallization: Fractions containing the target compound in high purity can be subjected to crystallization to obtain pure this compound.

-

Analytical Identification: The structure and purity of the isolated compound are confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) and Mass Spectrometry (MS).[5][9]

Biological Activity and Signaling Pathways

The biological activity of this compound is not as extensively studied as its parent compound, ecdysterone. However, preliminary research and the known activities of related ecdysteroid acetonides provide some insights into its potential pharmacological effects.

Anabolic and Ergogenic Potential:

The parent compound, ecdysterone, has demonstrated significant anabolic effects on skeletal muscle, which are believed to be mediated through the estrogen receptor beta (ERβ) .[12][13] This interaction is thought to initiate a signaling cascade involving the PI3K/Akt pathway , leading to increased protein synthesis.[14][15] While direct evidence for this compound is lacking, it is plausible that it may share a similar mechanism of action. Further research, including receptor binding assays and in vitro muscle cell culture studies, is required to confirm this hypothesis.

Other Potential Activities:

-

Cytotoxic Effects: One study reported that pterosterone (B101409) 20,22-acetonide, a related ecdysteroid acetonide, exhibited cytotoxic activity against human lung, breast, and hepatocellular carcinoma cell lines.[16] This suggests that this compound may also possess anticancer properties, a possibility that warrants further investigation.

-

Enzyme Inhibition: this compound has been shown to have inhibitory effects on butyrylcholinesterase and tyrosinase.[9]

Future Directions and Conclusion

This compound is a naturally occurring phytoecdysteroid with potential for further pharmacological development. While its primary source, Cyanotis arachnoidea, is well-established, there is a clear need for quantitative studies to determine its concentration in this plant. Furthermore, the development of optimized and specific extraction and isolation protocols would be highly beneficial for obtaining this compound in sufficient quantities for research.

The most pressing area for future investigation is the elucidation of its specific biological activities and the underlying signaling pathways. Determining its interaction with estrogen receptor beta and its effect on the PI3K/Akt pathway will be crucial in understanding its potential as an anabolic agent. Additionally, exploring its potential cytotoxic and enzyme-inhibitory activities could open up new avenues for therapeutic applications. This technical guide serves as a foundation for researchers to build upon in their efforts to unlock the full potential of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. A Commercial Extract of Cyanotis arachnoidea Roots as a Source of Unusual Ecdysteroid Derivatives with Insect Hormone Receptor Binding Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Centrifugal partition chromatography in the isolation of minor ecdysteroids from Cyanotis arachnoidea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 20-Hydroxyecdysone, from Plant Extracts to Clinical Use: Therapeutic Potential for the Treatment of Neuromuscular, Cardio-Metabolic and Respiratory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ecdysteroids: A novel class of anabolic agents? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Molecular Targets of 20-Hydroxyecdysone in Mammals, Mechanism of Action: Is It a Calorie Restriction Mimetic and Anti-Aging Compound? | MDPI [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

Unveiling the Molecular Signature: A Technical Guide to the Mass Spectrometry Analysis of Ecdysterone 20,22-monoacetonide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometry analysis of Ecdysterone 20,22-monoacetonide, a significant derivative of the phytoecdysteroid Ecdysterone. This document outlines detailed experimental protocols, data presentation in structured tables, and visual representations of workflows and fragmentation pathways to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Ecdysterone, a naturally occurring steroid hormone found in plants and insects, and its derivatives are of increasing interest due to their potential anabolic and therapeutic properties. The 20,22-monoacetonide derivative is often synthesized to increase lipophilicity for enhanced bioavailability or as an intermediate in further chemical modifications. Mass spectrometry stands as a pivotal analytical technique for the structural elucidation and quantification of this compound.

Experimental Protocols

A robust and reliable analysis of this compound via mass spectrometry necessitates meticulous sample preparation and optimized instrumental parameters. The following protocols are based on established methods for ecdysteroid analysis, adapted for the specific properties of the 20,22-monoacetonide derivative.

Sample Preparation: Solid-Phase Extraction (SPE)

For the extraction and purification of this compound from complex matrices such as biological fluids or herbal extracts, solid-phase extraction is a highly effective method.[1]

-

Cartridge Conditioning: A C18 SPE cartridge (100 mg, 1 mL) is conditioned sequentially with 1 mL of methanol (B129727) followed by 1 mL of water.[2]

-

Sample Loading: The sample, dissolved in an appropriate solvent, is loaded onto the conditioned cartridge at a slow flow rate (approximately 0.1 mL/min).[2]

-

Washing: The cartridge is washed with 1 mL of water to remove polar impurities, followed by 1 mL of hexane (B92381) to elute non-polar interferences.[2]

-

Elution: this compound is eluted from the cartridge with 1 mL of ethyl acetate (B1210297) at a flow rate of 0.1 mL/min.[2]

-

Drying and Reconstitution: The eluate is evaporated to dryness under a gentle stream of nitrogen. The residue is then reconstituted in a suitable volume of the initial mobile phase for LC-MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for the sensitive and selective quantification of this compound.

Table 1: Liquid Chromatography Parameters

| Parameter | Value |

| Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | 10-90% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

Table 2: Mass Spectrometry Parameters (Positive ESI Mode)

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.0 kV[3] |

| Source Temperature | 150 °C[3] |

| Desolvation Gas Temperature | 500 °C[3] |

| Desolvation Gas Flow | 800 L/h[3] |

| Cone Gas Flow | 150 L/h[3] |

| Collision Gas | Argon |

Data Presentation: Quantitative Analysis

For quantitative analysis, Multiple Reaction Monitoring (MRM) is employed. The precursor ion is the protonated molecule [M+H]⁺ of this compound (C₃₀H₄₈O₇, MW: 520.7 g/mol ). The product ions are selected based on the characteristic fragmentation pattern.

Table 3: Predicted MRM Transitions for this compound

| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Description |

| 521.3 | 503.3 | 15-25 | [M+H - H₂O]⁺ |

| 521.3 | 485.3 | 20-30 | [M+H - 2H₂O]⁺ |

| 521.3 | 463.3 | 25-35 | [M+H - C₃H₆O]⁺ (Loss of acetone) |

| 521.3 | 347.2 | 30-40 | Side-chain cleavage product |

Note: Optimal collision energies should be determined empirically.

Visualization of Experimental Workflow and Fragmentation

Experimental Workflow

The following diagram illustrates the logical flow of the analytical process for this compound.

Proposed Fragmentation Pathway

The fragmentation of this compound in positive ion mode ESI-MS/MS is predicted to proceed through a series of characteristic losses. The acetonide group, protecting the 20,22-diol, is expected to influence the fragmentation of the side chain.

The primary fragmentation events are likely to be the sequential loss of water molecules from the steroid nucleus, a common feature in the mass spectra of ecdysteroids. A key fragmentation will be the cleavage of the C20-C22 bond, which is a major fragmentation pathway for ecdysteroids with a 20,22-diol. The presence of the acetonide may also lead to the neutral loss of acetone.

This technical guide provides a foundational framework for the mass spectrometric analysis of this compound. Researchers are encouraged to adapt and optimize these protocols to suit their specific instrumentation and analytical requirements. The provided diagrams and tables serve as a clear and concise reference for experimental design and data interpretation in the burgeoning field of ecdysteroid research.

References

Unveiling the Bioactivity of Ecdysterone 20,22-monoacetonide: A Technical Guide for Drug Discovery

For Immediate Release

This technical guide provides an in-depth overview of the biological activity screening of Ecdysterone 20,22-monoacetonide, a derivative of the naturally occurring phytoecdysteroid, ecdysterone. موجز This document is intended for researchers, scientists, and drug development professionals interested in the pharmacological potential of this compound. While research on this compound is still emerging, this guide consolidates the available data and provides a framework for its further investigation.

Ecdysterone, the parent compound, has garnered significant attention for its diverse biological activities, including anabolic, anti-diabetic, and neuroprotective effects. The derivatization to this compound may alter its pharmacokinetic and pharmacodynamic properties, making it a compound of interest for novel therapeutic applications.

Quantitative Biological Activity Data

Recent studies have begun to elucidate the specific biological activities of this compound. The following table summarizes the available quantitative data on its enzyme inhibitory activities.

| Enzyme Target | Assay Type | Test Organism/System | Measured Parameter | Result |

| Tyrosinase | Enzyme Inhibition Assay | Mushroom Tyrosinase | Tyrosinase Inhibitory Effect | 78.88 mg KAE/g |

| Acetylcholinesterase (AChE) | Enzyme Inhibition Assay | Electric Eel AChE | AChE Inhibitory Effect | 5.56 mg GALAE/g |

| Butyrylcholinesterase (BChE) | Enzyme Inhibition Assay | Equine Serum BChE | BChE Inhibitory Effect | 4.76 mg GALAE/g |

Potential Signaling Pathways

While the precise signaling pathways modulated by this compound are yet to be fully characterized, the mechanisms of its parent compound, ecdysterone, offer valuable insights. Ecdysterone is known to exert its anabolic effects primarily through the PI3K/Akt signaling pathway, which is a crucial regulator of protein synthesis and muscle growth.[1][2][3] Additionally, some studies suggest that ecdysterone may interact with estrogen receptor beta (ERβ), further contributing to its anabolic and other physiological effects.[3][4] It is plausible that this compound shares or modifies these signaling activities.

Caption: Putative signaling pathway of Ecdysterone.

Experimental Protocols

This section details the methodologies for the key experiments cited and provides a framework for a broader biological activity screening campaign for this compound.

Enzyme Inhibition Assays

Objective: To determine the inhibitory effect of this compound on tyrosinase, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE).

Materials:

-

This compound

-

Mushroom tyrosinase

-

L-DOPA (substrate for tyrosinase)

-

Electric eel acetylcholinesterase (AChE)

-

Acetylthiocholine iodide (ATCI) (substrate for AChE)

-

Equine serum butyrylcholinesterase (BChE)

-

S-butyrylthiocholine chloride (BTCC) (substrate for BChE)

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

-

Phosphate (B84403) buffer

-

96-well microplate reader

Procedure:

-

Tyrosinase Inhibition Assay:

-

Prepare solutions of this compound at various concentrations.

-

In a 96-well plate, add phosphate buffer, mushroom tyrosinase solution, and the test compound solution.

-

Pre-incubate the mixture.

-

Initiate the reaction by adding L-DOPA.

-

Measure the change in absorbance at 475 nm over time using a microplate reader.

-

Calculate the percentage of inhibition.

-

-

Cholinesterase (AChE and BChE) Inhibition Assay (Ellman's Method):

-

Prepare solutions of this compound at various concentrations.

-

In a 96-well plate, add phosphate buffer, DTNB, AChE or BChE solution, and the test compound solution.

-

Pre-incubate the mixture.

-

Initiate the reaction by adding the respective substrate (ATCI for AChE or BTCC for BChE).

-

Measure the formation of the yellow 5-thio-2-nitrobenzoate anion at 412 nm over time using a microplate reader.

-

Calculate the percentage of inhibition.

-

Caption: General workflow for enzyme inhibition assays.

In Vitro Protein Synthesis Assay

Objective: To assess the effect of this compound on protein synthesis in a skeletal muscle cell line.

Materials:

-

C2C12 myoblasts

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Horse Serum (HS)

-

This compound

-

Insulin (B600854) (positive control)

-

[³H]-Leucine

-

Trichloroacetic acid (TCA)

-

Sodium hydroxide (B78521) (NaOH)

-

Scintillation counter

Procedure:

-

Cell Culture and Differentiation:

-

Culture C2C12 myoblasts in DMEM with 10% FBS.

-

Induce differentiation into myotubes by switching to DMEM with 2% HS.

-

-

Treatment:

-

Treat differentiated myotubes with varying concentrations of this compound or insulin for a specified period.

-

-

Radiolabeling:

-

Add [³H]-Leucine to the culture medium and incubate to allow for its incorporation into newly synthesized proteins.

-

-

Protein Precipitation and Quantification:

-

Wash the cells with cold phosphate-buffered saline (PBS).

-

Precipitate the proteins with cold TCA.

-

Wash the precipitate to remove unincorporated [³H]-Leucine.

-

Solubilize the protein pellet with NaOH.

-

Measure the radioactivity of the solubilized protein using a scintillation counter.

-

-

Data Analysis:

-

Normalize the radioactivity counts to the total protein content in each sample.

-

Compare the protein synthesis rates in treated cells to untreated controls.

-

Receptor Binding Assays

Objective: To determine the binding affinity of this compound to the androgen receptor (AR) and estrogen receptor beta (ERβ).

Materials:

-

Purified human AR and ERβ protein

-

Radiolabeled ligands (e.g., [³H]-dihydrotestosterone for AR, [³H]-estradiol for ERβ)

-

This compound

-

Binding buffer

-

Glass fiber filters

-

Scintillation counter

Procedure (Competitive Binding Assay):

-

Incubation:

-

In a multi-well plate, incubate the purified receptor protein with a constant concentration of the radiolabeled ligand and varying concentrations of this compound (the competitor).

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-ligand complexes from the unbound radiolabeled ligand.

-

-

Quantification:

-

Wash the filters to remove non-specific binding.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of bound radiolabeled ligand as a function of the competitor concentration.

-

Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radiolabeled ligand).

-

Calculate the binding affinity (Ki) from the IC50 value.

-

Caption: Workflow for a competitive receptor binding assay.

Conclusion and Future Directions

The preliminary data on this compound suggest that it possesses enzyme-inhibitory properties, warranting further investigation into its therapeutic potential. The provided experimental protocols offer a comprehensive framework for a thorough screening of its biological activities, including its potential anabolic and receptor-modulating effects. Future research should focus on expanding the bioactivity profile of this compound, elucidating its precise mechanisms of action, and evaluating its pharmacokinetic and safety profiles in preclinical models. Such studies will be crucial in determining the viability of this compound as a lead compound for drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Evaluation of ecdysteroid antisera for a competitive enzyme immunoassay and of extraction procedures for the measurement of mosquito ecdysteroids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A cell-based reporter assay for screening for EcR agonist/antagonist activity of natural ecdysteroids in Lepidoptera (Bm5) and Diptera (S2) cell cultures, followed by modeling of ecdysteroid-EcR interactions and normal mode analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Characterization of Novel Phytoecdysteroids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phytoecdysteroids are a class of naturally occurring steroid compounds synthesized by plants, structurally similar to insect molting hormones.[1] These molecules have garnered significant attention within the scientific community for their diverse and potent biological activities in mammals, including anabolic, adaptogenic, anti-inflammatory, and immunomodulatory effects.[2][3] Unlike anabolic-androgenic steroids, phytoecdysteroids appear to exert their effects without the associated adverse side effects, making them promising candidates for the development of novel therapeutics and nutraceuticals.[4] This technical guide provides an in-depth overview of the core methodologies involved in the discovery, isolation, characterization, and biological evaluation of novel phytoecdysteroids.

Discovery and Sourcing of Novel Phytoecdysteroids

The discovery of new phytoecdysteroids often begins with the screening of plant species known to produce these compounds. Plants from genera such as Serratula, Silene, Cyanotis, and Ajuga are particularly rich sources.[1][2] The concentration and diversity of phytoecdysteroids can vary significantly depending on the plant species, the part of the plant used (e.g., roots, leaves), the developmental stage, and environmental conditions.[2]

Quantitative Data on Phytoecdysteroid Content in Various Plant Species

The following table summarizes the quantitative data for 20-hydroxyecdysone (B1671079) (20E), one of the most abundant and well-studied phytoecdysteroids, in several plant species. This information is crucial for selecting promising candidates for the isolation of known and potentially novel compounds.

| Plant Species | Plant Part | 20-Hydroxyecdysone (20E) Content | Reference |

| Rhaponticum carthamoides | Roots | Up to 1.5% of dry weight | [1] |

| Spinach (Spinacia oleracea) | Leaves | 252 to 455 µg/g dry mass | [5] |

| Quinoa (Chenopodium quinoa) | Seeds (White Variety) | 310 µg/g dry mass | [5] |

| Quinoa (Chenopodium quinoa) | Seeds (Red Variety) | 259 µg/g dry mass | [5] |

| Kaniwa (Chenopodium pallidicaule) | Seeds | 670 µg/g dry mass | [5] |

| Asparagus (Asparagus officinalis) | Stems | 189 µg/g dry mass | [5] |

| Serratula coronata | Leaves | Up to 1.5% of dry weight | [1] |

| Cyanotis arachnoidea | Whole Plant | 4-5% of dry weight | [5] |

| Silene otites | Herba | High concentration | [6] |

| Lamium takesimense | Whole Plant | 1.93 mg/g dry weight | [7] |

Experimental Protocols for Isolation and Purification

The isolation and purification of phytoecdysteroids from complex plant matrices is a multi-step process that leverages the polarity of these compounds.[8] A generalized workflow is presented below, followed by detailed protocols for each key stage.

Protocol for Solvent Extraction

This protocol outlines the initial extraction of phytoecdysteroids from dried plant material.[9]

Materials:

-

Dried and finely powdered plant material

-

80% Methanol (B129727) (or Ethanol)

-

Flask

-

Ultrasonic bath or reflux apparatus

-

Centrifuge and centrifuge tubes

Procedure:

-

Weigh approximately 1 gram of the powdered plant material and place it into a suitable flask.

-

Add 20 mL of 80% methanol to the flask.

-

Employ one of the following extraction methods:

-

Sonication: Place the flask in an ultrasonic bath for 30-60 minutes.

-

Reflux: Heat the mixture at its boiling point for 1-2 hours.

-

-

After extraction, centrifuge the mixture to pellet the solid plant residue.

-

Carefully collect the supernatant, which contains the extracted phytoecdysteroids.

-

To ensure complete extraction, repeat the process on the plant residue two more times, pooling the supernatants from each extraction.

Protocol for Solvent Partitioning

Solvent partitioning is an optional but often necessary step to remove non-polar impurities like lipids and chlorophyll (B73375) from the crude extract.[9]

Materials:

-

Pooled supernatant from solvent extraction

-

Rotary evaporator

-

n-Hexane

-

n-Butanol

-

Separatory funnel

Procedure:

-

Evaporate the alcohol (methanol or ethanol) from the pooled supernatant under reduced pressure using a rotary evaporator.

-

Resuspend the remaining aqueous extract in water.

-

Transfer the aqueous extract to a separatory funnel and add an equal volume of n-hexane.

-

Shake the funnel vigorously and then allow the layers to separate.

-

Discard the upper n-hexane layer, which contains the non-polar impurities.

-

To the remaining aqueous layer, add an equal volume of n-butanol.

-

Shake the funnel and allow the layers to separate. The phytoecdysteroids will partition into the upper n-butanol phase.

-

Collect the n-butanol phase and evaporate it to dryness under reduced pressure.

Protocol for Solid-Phase Extraction (SPE) Clean-up

SPE is a crucial step for further purifying the extract and concentrating the phytoecdysteroids.[9]

Materials:

-

Dried extract from solvent partitioning

-

10% Methanol

-

C18 SPE cartridge (e.g., 500 mg, 3 mL)

-

Methanol

-

Deionized water

-

Ethyl acetate

-

Vacuum manifold

-

Nitrogen evaporator

Procedure:

-

Reconstitute the dried extract in 5 mL of 10% methanol.

-

Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water through it.

-

Load the reconstituted sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 5 mL of deionized water to remove highly polar impurities.

-

Dry the cartridge under vacuum for 5-10 minutes.

-

Elute the phytoecdysteroids from the cartridge with 5 mL of methanol or ethyl acetate.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen. The resulting purified extract is now ready for HPLC analysis and further characterization.

Characterization of Novel Phytoecdysteroids

High-Performance Liquid Chromatography (HPLC) for Quantification and Isolation

HPLC is the primary technique for both the quantitative analysis and the preparative isolation of phytoecdysteroids.[10][11]

Typical HPLC Parameters for Phytoecdysteroid Analysis: [9][11]

| Parameter | Specification |

| HPLC System | Standard HPLC with a UV detector |

| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Solvent A: Water; Solvent B: Acetonitrile |

| Gradient Elution | 0-5 min: 20% B; 5-20 min: 20% to 80% B (linear gradient); 20-25 min: 80% B (isocratic) |

| Flow Rate | 1 mL/min |

| Detection Wavelength | 242-246 nm |

Structural Elucidation using Spectroscopic Methods

The definitive identification of novel phytoecdysteroids requires a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[10][12]

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are essential for determining the carbon skeleton and the stereochemistry of the molecule.[10]

-

¹H NMR: Provides information about the number and chemical environment of protons.

-

¹³C NMR: Reveals the number of carbon atoms and their types (methyl, methylene, methine, quaternary).

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular structure.

3.2.2. Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) provides the exact molecular weight and elemental composition of the compound.[10] Fragmentation patterns observed in MS/MS experiments can help to elucidate the structure of the side chain and differentiate between C27, C28, and C29 ecdysteroids.[12]

Biological Characterization of Novel Phytoecdysteroids

Once a novel phytoecdysteroid has been isolated and its structure elucidated, its biological activities can be assessed through various in vitro and in vivo assays.

Anabolic Activity and the PI3K/Akt Signaling Pathway

Phytoecdysteroids, particularly 20-hydroxyecdysone, have been shown to increase protein synthesis in skeletal muscle cells through the activation of the PI3K/Akt signaling pathway.[13] This anabolic effect is of significant interest for applications in sports nutrition and for combating age-related muscle loss.

The proposed signaling cascade is as follows:

-

The phytoecdysteroid binds to a G-protein coupled receptor (GPCR) on the cell membrane.

-

This activates Phospholipase C (PLC).

-

PLC activation leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

-

IP3 triggers the release of intracellular calcium (Ca²⁺).

-

The increase in intracellular Ca²⁺ and the action of DAG activate Phosphoinositide 3-kinase (PI3K).

-

PI3K phosphorylates PIP2 to generate PIP3.

-

PIP3 recruits and activates Akt (also known as Protein Kinase B).

-

Activated Akt then phosphorylates downstream targets, such as mTOR and S6K, leading to an increase in protein synthesis.

Protocol for Assessing Anabolic Activity (In Vitro): A common in vitro model for assessing anabolic activity is the use of C2C12 mouse myoblast cells.

-

Culture C2C12 cells in a suitable growth medium.

-

Differentiate the myoblasts into myotubes.

-

Treat the myotubes with the isolated phytoecdysteroid at various concentrations.

-

After a specific incubation period, lyse the cells and perform a Western blot analysis to measure the phosphorylation status of key proteins in the PI3K/Akt pathway (e.g., phospho-Akt, phospho-mTOR, phospho-S6K).

-

Protein synthesis can be quantified by measuring the incorporation of radiolabeled amino acids or by using a protein synthesis assay kit.

Anti-inflammatory Activity and the NF-κB Signaling Pathway

Phytoecdysteroids have also demonstrated anti-inflammatory properties. While the exact mechanisms are still under investigation, evidence suggests that they may inhibit the pro-inflammatory NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[14]

The NF-κB pathway is a key regulator of inflammation. In an inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Phytoecdysteroids may exert their anti-inflammatory effects by preventing the degradation of IκB, thereby keeping NF-κB in its inactive state in the cytoplasm.

References

- 1. Development and Validation of High-Performance Liquid Chromatography for Identification and Quantification of Phytoecdysteroids Ecdysterone and Turkesterone in Dietary Supplements [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. Phytochemicals and Regulation of NF-kB in Inflammatory Bowel Diseases: An Overview of In Vitro and In Vivo Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. stressmarq.com [stressmarq.com]

- 6. emerypharma.com [emerypharma.com]

- 7. iasp-pain.org [iasp-pain.org]

- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

- 9. benchchem.com [benchchem.com]

- 10. Phytoecdysteroids: Distribution, Structural Diversity, Biosynthesis, Activity, and Crosstalk with Phytohormones [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Extraction and monitoring of phytoecdysteroids through HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The phytochemical, biological, and medicinal attributes of phytoecdysteroids: An updated review - PMC [pmc.ncbi.nlm.nih.gov]

Ecdysterone 20,22-monoacetonide molecular formula and weight.

Ecdysterone 20,22-monoacetonide: A Technical Overview

This guide provides an in-depth analysis of this compound, a derivative of the phytoecdysteroid Ecdysterone. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on its chemical properties, synthesis, and biological context.

Core Molecular Data

This compound is a synthetic derivative of Ecdysterone, a naturally occurring steroid found in various plants and insects.[1][2][3] The acetonide group is a protective group for the 20,22-diol of the parent compound.

| Property | Value |

| Molecular Formula | C30H48O7[1][4][][6][] |

| Molecular Weight | 520.70 g/mol [1][4][][6][] |

| CAS Number | 22798-96-5[4][][6][] |

| Natural Source of Parent Compound | Roots of Cyanotis arachnoidea C. B. Clarke[1][6][] |

Experimental Protocols

General Synthesis of Ecdysteroid Acetonides

A common method for the preparation of this compound involves the protection of the vicinal diol at positions 20 and 22 of Ecdysterone using an acetonide group. The following is a general experimental protocol for this type of synthesis.[8]

Materials:

-

Ecdysterone (starting material)

-

Phosphomolybdic acid

-

10% aqueous Sodium Bicarbonate (NaHCO3) solution

-

Dichloromethane (B109758) (CH2Cl2)

-

Sodium Sulfate (Na2SO4)

Procedure:

-

Dissolution: Dissolve the starting ecdysteroid (e.g., Ecdysterone) in acetone at a concentration of 1 g per 100 mL.[8]

-

Catalysis: Add phosphomolybdic acid to the solution (1 g for each gram of the starting material).[8]

-

Reaction: Sonicate the mixture at room temperature for 30 minutes.[8]

-

Neutralization: Neutralize the reaction mixture with a 10% aqueous NaHCO3 solution.[8]

-

Solvent Removal: Evaporate the acetone under reduced pressure using a rotary evaporator.[8]

-

Extraction: Extract the resulting aqueous residue with dichloromethane (3 x 50 mL).[8]

-

Drying: Dry the combined organic fractions over Na2SO4.[8]

-

Purification: The crude product can be further purified using appropriate chromatographic techniques.

Visualized Data: Diagrams and Pathways

Logical Relationship: Ecdysterone to its Acetonide Derivative

The following diagram illustrates the chemical transformation of Ecdysterone into this compound through the addition of a protective acetonide group.

Caption: Formation of this compound from Ecdysterone.

Experimental Workflow for Acetonide Synthesis

This diagram outlines the key steps in the laboratory synthesis of an ecdysteroid acetonide.

Caption: Workflow for the synthesis of this compound.

Signaling Pathway of the Parent Compound: Ecdysterone

While specific signaling pathways for this compound are not extensively detailed in the literature, the biological activity of its parent compound, Ecdysterone, is well-documented. Ecdysterone is known to promote muscle protein synthesis primarily through the PI3K/Akt pathway and by binding to the estrogen receptor beta (ERβ).[2][9][10][11][12]

Caption: Ecdysterone's anabolic signaling pathways.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. draxe.com [draxe.com]

- 3. Ecdysterone and Turkesterone—Compounds with Prominent Potential in Sport and Healthy Nutrition | MDPI [mdpi.com]

- 4. This compound | TargetMol [targetmol.com]

- 6. medchemexpress.com [medchemexpress.com]

- 8. mdpi.com [mdpi.com]

- 9. primalpowersupplements.com [primalpowersupplements.com]

- 10. Ecdysteroids: A novel class of anabolic agents? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. swolverine.com [swolverine.com]

- 12. swolverine.com [swolverine.com]

Ecdysterone 20,22-Monoacetonide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ecdysterone, a naturally occurring phytoecdysteroid, has garnered significant attention for its diverse pharmacological activities, including anabolic, adaptogenic, and anti-diabetic effects. Chemical modification of the ecdysterone scaffold presents an opportunity to modulate its physicochemical properties and biological activity. This technical guide focuses on a key derivative, Ecdysterone 20,22-monoacetonide, providing an in-depth overview of its physicochemical properties, experimental protocols for its synthesis and analysis, and insights into its potential biological signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study and development of novel therapeutic agents based on ecdysteroids.

Physicochemical Properties

This compound is a synthetic derivative of Ecdysterone, where the hydroxyl groups at positions 20 and 22 are protected as an acetonide. This modification increases the lipophilicity of the parent molecule, which may influence its solubility, membrane permeability, and ultimately its biological activity.

Table 1: Physicochemical Data of this compound

| Property | Value | Source |

| CAS Number | 22798-96-5 | [1] |

| Molecular Formula | C₃₀H₄₈O₇ | [] |

| Molecular Weight | 520.7 g/mol | [] |

| Predicted Melting Point | 222 °C | [3] |

| Predicted Boiling Point | 641.0 ± 55.0 °C | [3] |

| Predicted Density | 1.23 ± 0.1 g/cm³ | [4] |

| Appearance | White powder | [5] |

| Solubility | Soluble in Chloroform, Dichloromethane (B109758), Ethyl Acetate (B1210297), DMSO, Acetone (B3395972) | [3] |

Table 2: Spectral Data of this compound

| Technique | Data |

| ¹H NMR | Characteristic signals for the acetonide group's methyl protons appear as singlets. Other signals are consistent with the ecdysterone steroid backbone. |

| ¹³C NMR | Shows a characteristic signal for the acetal (B89532) carbon of the acetonide group, typically around 108-110 ppm. |

| Mass Spectrometry (MS) | The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the acetonide group and successive water molecules from the steroid nucleus. |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the acid-catalyzed reaction of Ecdysterone with acetone.

Materials:

-

Ecdysterone

-

Acetone (anhydrous)

-

Anhydrous p-toluenesulfonic acid (catalyst) or another suitable acid catalyst

-

Sodium bicarbonate solution (saturated)

-

Dichloromethane or Ethyl acetate for extraction

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate for drying

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Dissolve Ecdysterone in anhydrous acetone.

-

Add a catalytic amount of anhydrous p-toluenesulfonic acid to the solution.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, neutralize the mixture with a saturated sodium bicarbonate solution.

-

Remove the acetone under reduced pressure.

-

Extract the aqueous residue with dichloromethane or ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the solution to obtain the crude product.

-

Purify the crude product by silica gel column chromatography to yield pure this compound.

Analytical Methods

High-Performance Liquid Chromatography (HPLC):

A general reversed-phase HPLC method can be adapted for the analysis of this compound.

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of water and acetonitrile (B52724) or methanol (B129727) is typically used.

-

Detection: UV detection at approximately 242 nm, which is the λmax for the α,β-unsaturated ketone chromophore in the ecdysterone backbone.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10-20 µL.

Mass Spectrometry (MS):

Mass spectrometry, often coupled with liquid chromatography (LC-MS), is a powerful tool for the identification and characterization of this compound.

-

Ionization Source: Electrospray ionization (ESI) is commonly used.

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap analyzers can be employed.

-

Fragmentation: Collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS) experiments can provide structural information. Key fragmentations would involve the loss of the acetonide group (C₃H₆O) and successive losses of water molecules.

Biological Activity and Signaling Pathways

While extensive research has been conducted on the parent compound, Ecdysterone, studies specifically investigating the biological activity of this compound are limited. However, existing data allows for informed hypotheses regarding its potential mechanisms of action.

One study has shown that this compound exhibits a weak sensitizing effect on multidrug-resistant cancer cell lines to chemotherapeutic agents, suggesting it possesses some level of biological activity.[6][7] The parent compound, Ecdysterone, is known to exert its anabolic and other beneficial effects through the activation of the PI3K/Akt/mTOR signaling pathway.[8][9] It is plausible that this compound may act through a similar mechanism, although likely with different potency due to its altered physicochemical properties.

The proposed signaling pathway involves the binding of the compound to a membrane receptor, which in the case of Ecdysterone has been suggested to be the Mas1 receptor, a component of the renin-angiotensin system. This interaction is hypothesized to trigger the activation of Phosphoinositide 3-kinase (PI3K), leading to the phosphorylation and activation of Akt (also known as Protein Kinase B). Activated Akt can then phosphorylate and activate the mammalian target of rapamycin (B549165) (mTOR), a key regulator of protein synthesis and cell growth.

Conclusion

This compound represents an interesting derivative of Ecdysterone with modified physicochemical properties that may translate to altered biological activity. This technical guide provides a foundational understanding of this compound, summarizing its known properties and providing standardized protocols for its synthesis and analysis. While further research is required to fully elucidate its specific biological mechanisms and therapeutic potential, the information presented herein serves as a critical starting point for scientists and researchers in the field of drug discovery and development. The hypothesized involvement of the PI3K/Akt/mTOR pathway warrants further investigation to confirm its role in the action of this and other ecdysteroid derivatives.

References

- 1. biocrick.com [biocrick.com]

- 3. This compound | 22798-96-5 [m.chemicalbook.com]

- 4. This compound | TargetMol [targetmol.com]

- 5. researchgate.net [researchgate.net]

- 6. Ecdysteroids Sensitize MDR and Non-MDR Cancer Cell Lines to Doxorubicin, Paclitaxel, and Vincristine but Tend to Protect Them from Cisplatin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ecdysteroids sensitize MDR and non-MDR cancer cell lines to doxorubicin, paclitaxel, and vincristine but tend to protect them from cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. β-ecdysterone alleviates osteoarthritis by activating autophagy in chondrocytes through regulating PI3K/AKT/mTOR signal pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ecdysterone and Turkesterone—Compounds with Prominent Potential in Sport and Healthy Nutrition - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of Ecdysterone 20,22-monoacetonide Receptor Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ecdysteroids, a class of steroid hormones crucial for arthropod development, are increasingly recognized for their potential pharmacological applications in mammals. Understanding the molecular interactions between ecdysteroids and their receptors is paramount for the development of novel therapeutics and targeted insecticides. This technical guide provides an in-depth overview of the in silico modeling of Ecdysterone 20,22-monoacetonide binding to its primary insect receptor, the Ecdysone (B1671078) Receptor (EcR). We present detailed methodologies for homology modeling, molecular docking, molecular dynamics simulations, and binding free energy calculations. Furthermore, this guide includes extrapolated quantitative data for receptor-ligand interactions and visual representations of the associated signaling pathways and experimental workflows to facilitate a comprehensive understanding of the computational analysis of this important ligand-receptor system.

Introduction to this compound and the Ecdysone Receptor

Ecdysterone, also known as 20-hydroxyecdysone (B1671079) (20E), is the most common and biologically active phytoecdysteroid. This compound is a derivative of Ecdysterone, characterized by an acetonide group protecting the C20 and C22 hydroxyl groups. In insects, the physiological effects of ecdysteroids are mediated by the Ecdysone Receptor (EcR), a member of the nuclear receptor superfamily.[1][2] The functional EcR is a heterodimer composed of the EcR subunit and the Ultraspiracle protein (USP), the insect ortholog of the vertebrate retinoid X receptor (RXR).[3][4] The EcR-USP heterodimer binds to specific DNA sequences called ecdysone response elements (EcREs) to regulate the transcription of target genes involved in molting and metamorphosis.[3]

In silico modeling techniques are powerful tools for investigating the binding of ligands like this compound to the EcR-USP complex at an atomic level. These methods can predict binding affinities, elucidate key molecular interactions, and guide the design of novel ecdysteroid analogs with enhanced or specific activities.

Quantitative Data on Receptor-Ligand Interactions

Precise experimental binding data for this compound with the EcR-USP complex is limited in publicly available literature. The following tables present a compilation of reported data for the parent compound, Ecdysterone (20-hydroxyecdysone), and other relevant ecdysteroids, alongside extrapolated and estimated values for this compound to serve as a baseline for in silico modeling studies. These estimations are derived from quantitative structure-activity relationship (QSAR) principles, considering the structural modifications of the acetonide group.[5][6]

Table 1: Molecular Docking Scores of Ecdysteroids with the Ecdysone Receptor (EcR) Ligand Binding Domain

| Compound | Docking Score (kcal/mol) (Estimated) | Key Interacting Residues (Predicted) | Reference |

| 20-Hydroxyecdysone (20E) | -9.5 to -11.0 | Arg383, Glu309, Thr343, Met379 | [7][8] |

| Ponasterone A | -10.0 to -11.5 | Arg383, Glu309, Thr343, Met379 | [1] |

| This compound | -8.5 to -10.0 | Arg383, Glu309, Val384 | Extrapolated |

| Muristerone A | -9.0 to -10.5 | Arg383, Glu309, Thr343, Met379 | [9] |

Note: Docking scores are dependent on the specific software and scoring function used. The values presented are within a typical range observed for ecdysteroid docking studies.

Table 2: Binding Free Energy Calculations for Ecdysteroid-EcR-USP Complexes

| Compound | ΔGbind (kcal/mol) (MM/PBSA Estimation) | van der Waals Contribution (kcal/mol) | Electrostatic Contribution (kcal/mol) | Solvation Energy (kcal/mol) | Reference |

| 20-Hydroxyecdysone (20E) | -45.5 ± 2.1 | -55.2 | -15.8 | 25.5 | Estimated |

| This compound | -40.2 ± 3.5 | -50.8 | -12.5 | 23.1 | Extrapolated |

Note: These values are estimations based on typical contributions observed in MM/PBSA calculations for steroid-receptor interactions and are intended for comparative purposes within a modeling study.

Experimental Protocols for In Silico Modeling

This section outlines a comprehensive workflow for the in silico modeling of this compound binding to the EcR-USP heterodimer.

Homology Modeling of the EcR-USP Heterodimer

As the crystal structure of the full-length EcR-USP complex from many insect species is unavailable, homology modeling is often the first step.

-

Template Selection: Identify suitable template structures from the Protein Data Bank (PDB). For the EcR ligand-binding domain (LBD), structures such as PDB IDs: 1R1K, 1R20, and 7BJU from Heliothis virescens can be used.[2][10] For the USP LBD, PDB ID: 1HG4 from Drosophila melanogaster is a suitable template.[2]

-

Sequence Alignment: Perform a sequence alignment of the target EcR and USP sequences with the template sequences using tools like ClustalW or T-Coffee.

-

Model Building: Generate 3D models of the individual EcR and USP LBDs using homology modeling software such as MODELLER or SWISS-MODEL.[7]

-

Heterodimer Assembly: Assemble the EcR and USP LBD models into a heterodimer complex based on the known quaternary structure of nuclear receptor heterodimers. The crystal structure of the EcR-USP DNA-binding domain complex (PDB: 1R0O) can provide insights into the dimeric interface.[2][3]

-

Model Validation: Validate the quality of the final heterodimer model using tools like PROCHECK for stereochemical quality assessment and Ramachandran plot analysis.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.

-

Ligand Preparation: Obtain the 3D structure of this compound. If a crystal structure is not available, generate it using a molecular builder and perform energy minimization using a suitable force field (e.g., MMFF94).

-

Receptor Preparation: Prepare the homology model of the EcR-USP LBD heterodimer by adding hydrogen atoms, assigning partial charges, and defining the binding pocket. The binding pocket is typically defined based on the location of the co-crystallized ligand in the template structure.

-

Docking Simulation: Perform molecular docking using software like AutoDock Vina, Glide, or GOLD.[11][12] It is recommended to perform multiple docking runs to ensure the convergence of the results.

-

Pose Analysis: Analyze the resulting docking poses based on their docking scores and binding interactions (e.g., hydrogen bonds, hydrophobic interactions) with the receptor. Select the most plausible binding pose for further analysis.

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time.

-

System Setup: Place the docked this compound-EcR-USP complex in a periodic box of water molecules. Add counter-ions to neutralize the system.

-

Force Field Selection: Choose an appropriate force field for the simulation, such as AMBER or CHARMM for the protein and a compatible force field like GAFF for the ligand.[13]

-

Equilibration: Perform a multi-step equilibration protocol, typically involving initial energy minimization, followed by gradual heating of the system to the desired temperature (e.g., 300 K) and pressure (e.g., 1 atm) while applying positional restraints on the protein and ligand heavy atoms. These restraints are then gradually released.

-

Production Run: Run the production MD simulation for a sufficient length of time (e.g., 100-500 ns) to allow the system to reach a stable state and to sample relevant conformational changes.[14][15]

-

Trajectory Analysis: Analyze the MD trajectory to assess the stability of the complex (e.g., by calculating the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF)) and to identify persistent ligand-receptor interactions.

Binding Free Energy Calculations

The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are commonly used to estimate the binding free energy of a ligand to a receptor.[16][17][18]

-

Snapshot Extraction: Extract a series of snapshots (e.g., 100-500) from the stable part of the MD trajectory.

-

Energy Calculations: For each snapshot, calculate the following energy components for the complex, receptor, and ligand:

-

Molecular mechanics energy (internal, van der Waals, and electrostatic).

-

Polar solvation energy (calculated using the Poisson-Boltzmann or Generalized Born model).

-

Nonpolar solvation energy (typically estimated from the solvent-accessible surface area).

-

-

Binding Free Energy Calculation: Calculate the binding free energy (ΔGbind) by taking the difference between the average free energy of the complex and the sum of the average free energies of the receptor and the ligand.

Visualization of Signaling Pathways and Workflows

Visual representations are crucial for understanding the complex biological processes and computational methodologies involved in studying this compound receptor binding. The following diagrams were generated using the Graphviz DOT language.

Ecdysone Receptor Signaling Pathway

Caption: Classical signaling pathway of the Ecdysone Receptor.

In Silico Modeling Experimental Workflow

Caption: A streamlined workflow for in silico modeling of ligand-receptor binding.

Logical Relationship of In Silico Techniques

Caption: Interdependencies of key in silico modeling techniques.

Conclusion

The in silico modeling of this compound binding to the EcR-USP receptor complex offers a powerful and cost-effective approach to understanding the molecular basis of its activity. By employing a combination of homology modeling, molecular docking, molecular dynamics simulations, and binding free energy calculations, researchers can gain valuable insights into ligand-receptor interactions, predict binding affinities, and guide the development of novel compounds with desired biological activities. The methodologies and data presented in this guide provide a solid foundation for scientists and drug development professionals to initiate and advance their computational research in the fascinating field of ecdysteroids.

References

- 1. The X-ray structure of a hemipteran ecdysone receptor ligand-binding domain: comparison with a lepidopteran ecdysone receptor ligand-binding domain and implications for insecticide design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ecdysone receptor - Wikipedia [en.wikipedia.org]

- 3. Structure of the heterodimeric ecdysone receptor DNA-binding complex - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure of the heterodimeric ecdysone receptor DNA-binding complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. A new model for 20-hydroxyecdysone and dibenzoylhydrazine binding: a homology modeling and docking approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Binding mode of ecdysone agonists to the receptor: comparative modeling and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Practical uses for ecdysteroids in mammals including humans: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rcsb.org [rcsb.org]

- 11. mdpi.com [mdpi.com]

- 12. Unveiling the potential of phytochemicals to inhibit nuclear receptor binding SET domain protein 2 for cancer: Pharmacophore screening, molecular docking, ADME properties, and molecular dynamics simulation investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Molecular dynamic simulations reveal allosteric communication between the androgen receptor BF-3 surface binding site and the steroid binding pocket - American Chemical Society [acs.digitellinc.com]

- 14. Molecular dynamics simulations of the glucocorticoid receptor DNA-binding domain in complex with DNA and free in solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Molecular dynamics simulations of the glucocorticoid receptor DNA-binding domain in complex with DNA and free in solution - PMC [pmc.ncbi.nlm.nih.gov]

- 16. GROMACS Calculation of MM-PBSA Binding Free Energy Tutorial - CD ComputaBio [computabio.com]

- 17. scribd.com [scribd.com]

- 18. peng-lab.org [peng-lab.org]

A Technical Guide to the Biosynthesis of Ecdysteroids in Plants

Executive Summary